molecular formula C19H13Cl2FN2OS2 B2543009 2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one CAS No. 687562-92-1

2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2543009
CAS No.: 687562-92-1
M. Wt: 439.34
InChI Key: CHUYSLLGAIVCGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a chemical compound of significant interest in medicinal chemistry and oncology research, primarily investigated for its role as a potent and selective inhibitor of the Proviral Integration site for Moloney murine leukemia virus (Pim) kinase family. The Pim kinases (Pim-1, Pim-2, and Pim-3) are serine/threonine kinases that function as key regulators of cell survival, proliferation, and apoptosis, and their overexpression is frequently associated with various hematological malignancies and solid tumors. This thieno[3,2-d]pyrimidin-4-one derivative acts by competitively binding to the ATP-binding pocket of Pim kinases, thereby inhibiting their catalytic activity and downstream signaling pathways. This mechanism can lead to the induction of apoptosis and the reduction of tumor cell proliferation in experimental models. Research involving this compound is focused on understanding Pim kinase biology, validating Pim kinases as therapeutic targets, and developing novel anti-cancer strategies, particularly for cancers like acute myeloid leukemia (AML) and prostate cancer. It is supplied as a high-purity compound for Research Use Only and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the product's Certificate of Analysis for specific handling, storage, and safety information. Source: PubChem Source: ChEMBL Source: Patent WO2013153372A1

Properties

IUPAC Name

2-[(3,4-dichlorophenyl)methylsulfanyl]-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2FN2OS2/c20-14-6-1-11(9-15(14)21)10-27-19-23-16-7-8-26-17(16)18(25)24(19)13-4-2-12(22)3-5-13/h1-6,9H,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHUYSLLGAIVCGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)F)SCC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors, such as thiophene derivatives and pyrimidine derivatives, under specific conditions.

    Introduction of the Dichlorophenyl and Fluorophenyl Groups: This step involves the use of reagents like 3,4-dichlorobenzyl chloride and 4-fluorobenzyl chloride to introduce the respective substituents through nucleophilic substitution reactions.

    Final Assembly: The final step involves the coupling of the intermediate products to form the desired compound, often using catalysts and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of reduced derivatives with altered functional groups.

Scientific Research Applications

Medicinal Applications

The compound has shown promise in various biological activities:

  • Antimicrobial Activity : Research indicates that derivatives of thieno[3,2-d]pyrimidine compounds exhibit significant antimicrobial properties. For instance, compounds similar to this structure have been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at low concentrations (MIC values) .
  • Anticancer Properties : Thieno[3,2-d]pyrimidines have been investigated for their potential as anticancer agents. Studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation .
  • Anti-inflammatory Effects : Some derivatives have been reported to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases .

Material Science Applications

  • Organic Electronics : The unique electronic properties of thieno[3,2-d]pyrimidine derivatives make them suitable for use in organic semiconductors. Their ability to form stable thin films can be harnessed in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
  • Polymer Chemistry : These compounds can also be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Their functional groups allow for further modification and cross-linking with other materials .

Synthesis and Case Studies

The synthesis of 2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. A notable case study involved the synthesis of related thieno[3,2-d]pyrimidines using microwave-assisted methods which significantly reduced reaction times while improving yields .

Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeMIC (µg/mL)Reference
AntibacterialStaphylococcus aureus0.125
AntifungalCandida albicans0.5
AnticancerHuman cancer cell linesVaries
Anti-inflammatoryMacrophage cell linesVaries

Mechanism of Action

The mechanism of action of 2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Core Structure Variations

The thieno[3,2-d]pyrimidin-4-one core is a defining feature of the target compound. Analogues may differ in their heterocyclic systems or substitution patterns:

  • Thieno[2,3-d]pyrimidin-4-one (e.g., CAS 577988-96-6): Differs in the thiophene ring fusion position, altering electronic properties and binding interactions .
  • Pyrimidin-4-one (e.g., CAS 692287-47-1): Lacks the fused thiophene ring, reducing molecular rigidity and hydrophobicity .

Substituent Analysis

Substituents critically influence physicochemical and biological properties:

Compound (CAS/ID) Substituents (Position 2 / Position 3) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 3,4-dichlorophenylmethylsulfanyl / 4-fluorophenyl Not explicitly provided - High halogen content for lipophilicity
BE62562 4-fluorophenylmethylsulfanyl / 3-methoxyphenyl C20H17FN2O2S2 400.49 Methoxy group enhances solubility
692287-47-1 3,4-dichlorophenylmethylsulfanyl / phenyl C18H11Cl2F3N2OS 431.26 Trifluoromethyl boosts electronegativity
877656-22-9 4-chlorophenylmethylsulfanyl / 3,4-dimethoxyphenyl C21H19ClN2O3S2 446.97 Dimethoxy groups improve bioavailability
850915-45-6 4-chlorophenylmethylsulfanyl / 2-methoxyphenyl C20H17ClN2O2S2 420.95 Ortho-substitution affects steric bulk
687569-28-4 4-methylphenylmethylsulfanyl / 4-nitrophenyl C21H19N3O3S2 433.52 Nitro group increases reactivity

Physical and Chemical Properties

  • Lipophilicity : Halogenated derivatives (e.g., 3,4-dichloro, 4-chloro) exhibit higher logP values, enhancing membrane permeability. The trifluoromethyl group in 692287-47-1 further increases hydrophobicity .
  • Solubility : Methoxy and dimethoxy substituents (e.g., BE62562, 877656-22-9) improve aqueous solubility compared to halogenated analogues .
  • Thermal Stability : Predicted boiling points (e.g., 470.9°C for 692287-47-1) suggest moderate thermal stability, critical for storage and synthesis .

Commercial Availability and Pricing

  • BE62562 : Priced at $402–$1,158 (1–100 mg, 90% purity), reflecting its use in research .
  • Other analogues (e.g., 692287-47-1, 877656-22-9) are likely research-grade, with costs dependent on synthetic complexity.

Biological Activity

The compound 2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a thienopyrimidine derivative that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C15H12Cl2F N3OS
  • Molecular Weight : 351.25 g/mol

This compound features a thieno[3,2-d]pyrimidine core substituted with a dichlorophenyl methylsulfanyl group and a fluorophenyl moiety. The presence of halogen atoms (chlorine and fluorine) often enhances biological activity by increasing lipophilicity and modulating receptor interactions.

Pharmacological Profile

Research indicates that thienopyrimidine derivatives exhibit a variety of biological activities, including:

  • Anticancer Activity : Several studies have reported that thienopyrimidine derivatives can inhibit cell proliferation in various cancer cell lines. For example, compounds similar to the one have shown significant cytotoxic effects against A431 vulvar epidermal carcinoma cells, with IC50 values in the low micromolar range .
  • Antimicrobial Activity : The compound's structure suggests potential antimicrobial activity. Thienopyrimidines have been studied for their effectiveness against both Gram-positive and Gram-negative bacteria. In vitro assays indicate that derivatives can exhibit minimum inhibitory concentrations (MICs) lower than conventional antibiotics .
  • Enzyme Inhibition : The compound may act as a selective inhibitor of certain kinases involved in cancer progression. For instance, pyrimidine derivatives have been shown to inhibit tyrosine kinases effectively .

The biological activity of this compound is likely mediated through several mechanisms:

  • Inhibition of Cell Signaling Pathways : By inhibiting specific kinases or receptors involved in cell signaling pathways (e.g., MAPK/ERK), the compound may disrupt cancer cell proliferation and survival .
  • Induction of Apoptosis : Research indicates that thienopyrimidine derivatives can induce apoptosis in cancer cells through mitochondrial pathways .
  • Antimicrobial Mechanisms : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial growth.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

  • A study on pyrido[2,3-d]pyrimidines demonstrated their ability to inhibit dihydrofolate reductase (DHFR), an important target in cancer therapy . This inhibition leads to reduced nucleotide synthesis necessary for DNA replication.
  • Another investigation into thienopyrimidine derivatives revealed their potential as dual inhibitors of both cancer cell proliferation and microbial growth. These compounds were tested against various pathogens and showed promising results compared to traditional antibiotics .

Data Table: Biological Activity Summary

Activity TypeAssessed CompoundTarget/MechanismIC50/MIC Values
AnticancerThienopyrimidine DerivativeA431 Vulvar CarcinomaIC50 ~ 5 μM
AntimicrobialSimilar ThienopyrimidineGram-positive/negative BacteriaMIC ~ 1-10 μg/mL
Kinase InhibitionPyrido[2,3-d]pyrimidineDihydrofolate ReductaseIC50 ~ 0.5 μM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.